molecular formula C18H16N2O3 B2561590 (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide CAS No. 358315-88-5

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide

Cat. No.: B2561590
CAS No.: 358315-88-5
M. Wt: 308.337
InChI Key: FCYNLNFNESWYRX-UHFFFAOYSA-N
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Description

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide (CAS 358315-88-5) is a specialized dienamide compound with a molecular formula of C18H16N2O3 and a molecular weight of 308.33 g/mol . This reagent features two defined stereocenters (2Z, 4E) in its penta-2,4-dienamide backbone, a cyano electron-withdrawing group, and both 4-ethoxyphenyl and furan-2-yl substituents, creating an extended conjugated system valuable for organic synthesis and materials research . The compound demonstrates potential in biomedical research, particularly as a building block for novel therapeutic agents, as structurally similar piperine-derived dienamides have shown significant cytotoxic activity against cancer cell lines by inducing apoptosis through ROS generation and key signaling pathway modulation . Its chemical architecture, characterized by a precise dihedral angle between aromatic systems and multiple hydrogen bonding capabilities (1 H-bond donor, 4 H-bond acceptors), makes it a valuable diene component in Diels-Alder cycloadditions for constructing complex heterocyclic systems . With a topological polar surface area of 75.3 Ų and computed properties ideal for experimental manipulation, this reagent is packaged for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-17-10-8-15(9-11-17)20-18(21)14(13-19)5-3-6-16-7-4-12-23-16/h3-12H,2H2,1H3,(H,20,21)/b6-3+,14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNLNFNESWYRX-BDTQIVJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde, followed by further functional group modifications to introduce the ethoxyphenyl and furan moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Backbone and Stereochemistry

The 2Z,4E configuration is critical for maintaining conjugation and planar geometry, which influences electronic transitions and binding interactions. Examples of analogs with similar stereochemistry include:

  • (2Z,4E)-N-Methoxy-N-methyl-5-phenylpenta-2,4-dienamide: Differs in the amide substituent (methoxy-methyl vs. ethoxyphenyl) and lacks the cyano group .
  • (2Z,4E)-2-Fluoro-N-methoxy-N-methyl-5-(thiophen-2-yl)penta-2,4-dienamide : Replaces furan with thiophene and introduces fluorine at C2, altering electron distribution .
Compound C2 Substituent C5 Aromatic Group Amide Substituent Key Features
Target Compound Cyano (C≡N) Furan-2-yl 4-Ethoxyphenyl Strong EWG, moderate lipophilicity
(2Z,4E)-N-Methoxy-N-methyl-5-phenyl H Phenyl Methoxy-methyl Reduced polarity, no EWG
(2Z,4E)-2-Fluoro-5-(thiophen-2-yl) Fluoro Thiophene-2-yl Methoxy-methyl Increased electron richness (thiophene)

Functional Group Modifications

Cyano Group (C≡N)

The cyano group in the target compound distinguishes it from most analogs. This group:

  • Reduces basicity compared to amine or amide substituents.
  • Example Contrast: Piperine derivatives (e.g., (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide) lack cyano groups, relying on aromatic rings for bioactivity .
Aromatic Moieties at C5
  • Furan-2-yl : Moderately electron-rich, with oxygen contributing lone-pair electrons.
  • Thiophene-2-yl (as in ): More polarizable due to sulfur’s larger atomic size, enhancing π-π stacking.
  • Benzo[d][1,3]dioxol-5-yl (piperonyl): Provides metabolic stability and increased lipophilicity .

Amide Substituents

The N-(4-ethoxyphenyl) group balances hydrophilicity and lipophilicity:

  • Ethoxy group : Electron-donating, enhancing solubility via polar ether linkage.
  • Comparisons: N-(4-Hydroxymethylphenyl) (D4 derivative ): Introduces hydrogen-bonding capacity but may reduce metabolic stability.

Biological Activity

(2Z,4E)-2-cyano-N-(4-ethoxyphenyl)-5-(furan-2-yl)penta-2,4-dienamide, with the CAS number 358315-88-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a cyano group, an ethoxyphenyl moiety, and a furan ring, which may contribute to its pharmacological properties.

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, and it has a molecular weight of 308.3 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₃
Molecular Weight308.3 g/mol
CAS Number358315-88-5

Research indicates that compounds with similar structures often exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects. The presence of the cyano and furan groups suggests potential interactions with biological targets involved in these pathways.

  • Anticancer Activity : Preliminary studies have shown that compounds with furan and cyano groups can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact mechanism may involve the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammatory markers in vitro and in vivo. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Antimicrobial Properties : The unique structure may also confer antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively induces apoptosis via intrinsic pathways.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in levels of TNF-alpha and IL-6 in serum samples compared to untreated controls. Histological examination showed reduced infiltration of inflammatory cells in tissues treated with the compound.

Study 3: Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion assays at concentrations ranging from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent.

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